N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide
Description
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide is a pyrido[1,2-a]pyrimidinone derivative featuring a 4-ethoxyphenylacetamide substituent at the 3-position of the heterocyclic core. The ethoxy group at the para position of the phenyl ring likely enhances lipophilicity, influencing its pharmacokinetic profile.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-26-16-8-6-15(7-9-16)11-18(24)22-19-14(3)21-17-10-5-13(2)12-23(17)20(19)25/h5-10,12H,4,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGOIBSCEMBOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide (CAS Number: 946257-30-3) is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.43 g/mol. The structure features a pyrido-pyrimidine core, which is known for its diverse biological activities.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic properties of related pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of collagen synthesis in vitro. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 45.69 μM and 45.81 μM in specific assays targeting collagen expression and hydroxyproline content in cell cultures .
Anti-inflammatory Effects
In silico studies suggest that derivatives of this compound can act as inhibitors of the TNFα-TNFR1 signaling pathway, which is crucial in inflammatory responses. These inhibitors showed promise as anti-inflammatory agents by modulating the expression of pro-inflammatory cytokines .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For example, a related series exhibited potent inhibition of PI3K signaling pathways in cancer models, indicating potential applications in treating various malignancies .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Collagen Synthesis : By targeting hepatic stellate cells, these compounds can effectively reduce collagen production associated with fibrosis.
- Modulation of Cytokine Release : The ability to inhibit TNFα signaling suggests a role in reducing inflammatory cytokine levels.
- Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
- Study on Fibrosis : A study involving the administration of pyrimidine derivatives showed a marked reduction in fibrosis markers in liver injury models. The use of Picro-Sirius red staining confirmed decreased collagen deposition in treated groups compared to controls.
- Cancer Models : In preclinical trials involving prostate cancer xenografts, compounds sharing structural features with this compound demonstrated significant tumor growth inhibition and modulation of apoptotic pathways .
Data Summary
| Activity Type | Observations | IC50 Values |
|---|---|---|
| Antifibrotic | Inhibition of collagen synthesis | 45.69 μM - 45.81 μM |
| Anti-inflammatory | Modulation of TNFα signaling | Not specified |
| Anticancer | Tumor growth inhibition | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several analogues, including:
a) N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Core Structure: Thieno[2,3-d]pyrido-pyrimidinone with a tetrahydrofuran-like ring.
- Substituents: Phenylamino group at position 2 and acetylated amine at position 3.
- Key Differences: Incorporation of a sulfur atom in the thieno ring and a saturated pyrido moiety, which may alter electronic properties compared to the fully aromatic pyrido[1,2-a]pyrimidinone core of the target compound .
b) N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide
- Core Structure: Identical pyrido[1,2-a]pyrimidinone core.
- Substituents : 2-Iodobenzamide group instead of 4-ethoxyphenylacetamide.
- The ethoxy group in the target compound may improve solubility in polar solvents compared to the iodinated analogue .
c) Chromen-4-one-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 83)
- Core Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Substituents: Fluorophenyl and dimethylamino groups.
- Key Differences: The chromenone-pyrrolopyrimidine hybrid lacks the pyrido-pyrimidinone scaffold but shares acetamide functionalization. Its higher melting point (302–304°C) suggests greater crystallinity or stability compared to pyrido-pyrimidinone derivatives .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations:
- Solubility : The ethoxy group in the target compound may enhance solubility in organic solvents compared to the iodinated derivative, which is heavier and more polarizable.
- Thermal Stability: The chromenone hybrid’s high melting point highlights the impact of fused aromatic systems on stability.
Spectroscopic and Analytical Data
- Compound 24 :
- Target Compound: Expected IR peaks would include C=O (amide and pyrimidinone) and aromatic C-O (ethoxy). NMR would show distinct signals for the ethoxyphenyl group (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
